{4-[2-(4-toluidinocarbonyl)carbohydrazonoyl]phenoxy}acetic acid
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Overview
Description
{4-[2-(4-toluidinocarbonyl)carbohydrazonoyl]phenoxy}acetic acid is a complex organic compound characterized by its unique structure, which includes a phenoxyacetic acid moiety linked to a hydrazinylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[2-(4-toluidinocarbonyl)carbohydrazonoyl]phenoxy}acetic acid typically involves multiple steps, starting with the preparation of the hydrazinylidene intermediate. This intermediate is then reacted with 4-methylphenyl isocyanate under controlled conditions to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are typically carried out at room temperature or slightly elevated temperatures to ensure optimal yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
{4-[2-(4-toluidinocarbonyl)carbohydrazonoyl]phenoxy}acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The phenoxy group can undergo substitution reactions with nucleophiles such as halides or amines, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH to ensure the desired outcomes.
Major Products
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, {4-[2-(4-toluidinocarbonyl)carbohydrazonoyl]phenoxy}acetic acid is studied for its potential biological activities. It may exhibit properties such as antimicrobial, anti-inflammatory, or anticancer effects, making it a candidate for further investigation in drug development.
Medicine
In medicine, the compound’s potential therapeutic effects are of interest. Researchers are exploring its use in the treatment of various diseases, including cancer and infectious diseases. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.
Industry
In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in areas such as coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of {4-[2-(4-toluidinocarbonyl)carbohydrazonoyl]phenoxy}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to {4-[2-(4-toluidinocarbonyl)carbohydrazonoyl]phenoxy}acetic acid include:
- {4-[(E)-{2-[(4-chlorophenyl)carbamoyl]hydrazinylidene}methyl]phenoxy}acetic acid
- {4-[(E)-{2-[(4-nitrophenyl)carbamoyl]hydrazinylidene}methyl]phenoxy}acetic acid
- {4-[(E)-{2-[(4-methoxyphenyl)carbamoyl]hydrazinylidene}methyl]phenoxy}acetic acid
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the 4-methylphenyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H17N3O4 |
---|---|
Molecular Weight |
327.33 g/mol |
IUPAC Name |
2-[4-[(E)-[(4-methylphenyl)carbamoylhydrazinylidene]methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C17H17N3O4/c1-12-2-6-14(7-3-12)19-17(23)20-18-10-13-4-8-15(9-5-13)24-11-16(21)22/h2-10H,11H2,1H3,(H,21,22)(H2,19,20,23)/b18-10+ |
InChI Key |
DMNDCEHVDAUQRF-VCHYOVAHSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)N/N=C/C2=CC=C(C=C2)OCC(=O)O |
SMILES |
CC1=CC=C(C=C1)NC(=O)NN=CC2=CC=C(C=C2)OCC(=O)O |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NN=CC2=CC=C(C=C2)OCC(=O)O |
Origin of Product |
United States |
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